Chanoclavine II is synthesized through a series of enzymatic reactions that begin with the amino acid tryptophan and involve various intermediates such as dimethylallyl pyrophosphate. The principal organisms involved in the production of chanoclavine II include Claviceps purpurea, a fungus that infects cereal crops, and Aspergillus species. These fungi utilize a complex biosynthetic pathway to convert simple precursors into this intricate compound. As an ergot alkaloid, chanoclavine II is categorized alongside other compounds like lysergic acid diethylamide (LSD) and ergometrine, known for their psychoactive properties.
The synthesis of chanoclavine II can be approached through various methods, including both biological and chemical synthesis techniques.
Biological Synthesis:
Chemical Synthesis:
Chanoclavine II has a distinct molecular structure characterized by multiple rings and functional groups typical of ergot alkaloids.
Chanoclavine II participates in various chemical reactions that are essential for its biosynthesis and transformation into other bioactive compounds.
The mechanism of action of chanoclavine II primarily revolves around its interaction with neurotransmitter systems in the brain.
Chanoclavine II possesses several notable physical and chemical properties:
Chanoclavine II has several scientific applications:
Chanoclavine synthase (EasC) catalyzes the radical oxidative cyclization of prechanoclavine (PCC) to form chanoclavine-I, a direct precursor to Chanoclavine II. This reaction constructs the central C-ring of the ergoline scaffold—a pharmacophore essential for ergot alkaloid bioactivity. Structural studies of EasC from Claviceps fusiformis reveal a homodimeric architecture distinct from typical tetrameric catalases, featuring a unique substrate-binding mode where PCC occupies the nicotinamide adenine dinucleotide phosphate (reduced) (NADPH)-binding pocket instead of the heme pocket [1].
EasC operates via a novel superoxide (O₂•⁻)-mediated mechanism rather than conventional heme iron–oxygen intermediates (e.g., Compounds I/II). Superoxide radicals generated in the heme pocket (Fe³⁺-O₂ ↔ Fe²⁺-O₂•⁻) travel through a slender 11.6-Å hydrophobic tunnel (lined with residues F185, F176, F132) to the substrate-binding site. There, they mediate decarboxylation, C5–C10 bond formation, and hydroxylation at the terminal alkene of PCC [1] [5]. This NADPH-independent catalysis contrasts with cytochrome P450 systems and exemplifies a broader class of catalases specializing in O₂-dependent radical reactions [1]. Mutagenesis studies confirm the tunnel's critical role: Alanine substitutions at tunnel residues increase activity, while bulkier substitutions (e.g., Phe) impair catalysis [1].
Table 1: Key Enzymes in Early Chanoclavine Biosynthesis
Enzyme | Function | Catalytic Mechanism | Cofactors |
---|---|---|---|
EasC | Oxidative cyclization of PCC to chanoclavine-I | Superoxide-mediated radical reaction | O₂, Heme |
EasE (CcsA) | Conversion of Me-DMAT to PCC | FAD-dependent oxidoreductase activity | FAD |
Dimethylallyltryptophan synthase | Prenylation of tryptophan | Electrophilic aromatic substitution | DMAPP |
The eas gene cluster orchestrates ergot alkaloid biosynthesis, with core components conserved across taxa. Critical genes for chanoclavine-I (Chanoclavine II precursor) synthesis include:
Functional interdependence is demonstrated by heterologous pathway reconstitution in Saccharomyces cerevisiae. Co-expression of easE and easC from Aspergillus japonicus enables chanoclavine-I production from Me-DMAT, confirming these two enzymes suffice for the PCC→chanoclavine-I step [9]. Notably, EasE requires endoplasmic reticulum (ER)-associated folding machinery (e.g., disulfide bond formation via Pdi1/Ero1) for activity in yeast, explaining prior difficulties in bacterial expression [9].
Ergot alkaloid pathways exhibit genus-specific specialization, driven by gene duplication, loss, and neofunctionalization within eas clusters:
Table 2: Evolutionary Diversification of eas Gene Clusters
Taxonomic Group | Cluster Size | Signature Genes | End Product(s) |
---|---|---|---|
Claviceps purpurea | 68.5 kb, 14 genes | cpps1, cpps2 (NRPSs) | Ergotamine, Ergocryptine |
Aspergillus fumigatus | ~20 kb, 7 genes | easM (P450 hydroxylase) | Fumigaclavine C |
Arthroderma spp. | Minimal (~5 genes) | easA, easD, easE, easC, dmaW | Unknown clavine |
Chanoclavine-I biosynthesis represents the conserved "gateway" to pathway diversification. In dihydrolysergic acid producers (e.g., Claviceps africana), chanoclavine-I is oxidized to agroclavine, then festuclavine, before C17 oxidation. In contrast, Aspergillus species hydroxylate festuclavine via EasM (P450 monooxygenase) to fumigaclavine B [8]. Chanoclavine II likely arises from similar late-stage modifications of chanoclavine-I, though the specific oxidase remains uncharacterized. The evolutionary plasticity of eas clusters enables structural diversification of ergolines, yielding bioactive compounds with species-specific ecological roles [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0